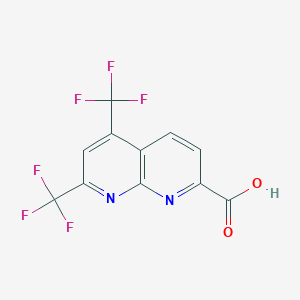

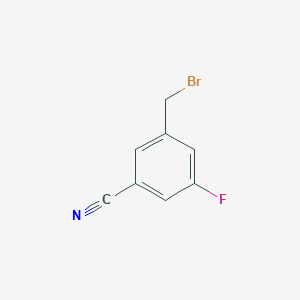

3-(Bromomethyl)-5-fluorobenzonitrile

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (color, state of matter), odor, and other physical characteristics.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).Scientific Research Applications

-

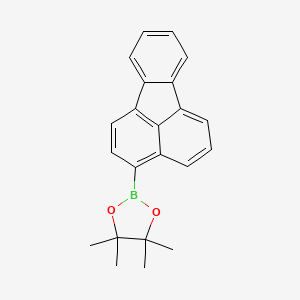

Bromopyrene Derivatives

- Scientific Field : Synthetic Chemistry, Materials Science, and Environmental Studies .

- Application Summary : Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies. They serve as vital intermediates in synthetic routes .

- Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .

- Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .

-

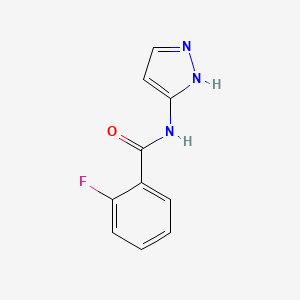

3-(Bromoacetyl)coumarin Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods of Application : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results or Outcomes : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems have been reported .

-

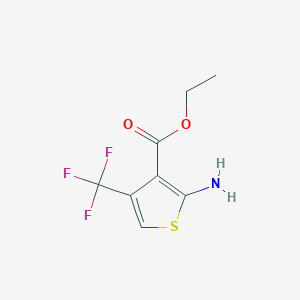

Thiophene-based Conjugated Polymers

- Scientific Field : Materials Science, Optoelectronics .

- Application Summary : Thiophene-based conjugated polymers are used in electronic and optoelectronic applications. They exhibit exceptional optical and conductive properties .

- Methods of Application : The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used .

- Results or Outcomes : The development of these polymers has led to materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

-

Bromothymol Blue

- Scientific Field : Chemistry .

- Application Summary : Bromothymol blue is a pH indicator used in applications that require measuring substances with a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .

- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .

- Results or Outcomes : Bromothymol blue can appear yellow or blue, depending on whether it is in protonated or deprotonated form. This color change is used to indicate pH .

-

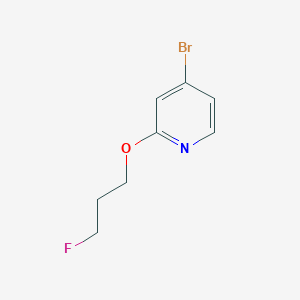

Bromomethylation of Thiols

- Scientific Field : Organic Chemistry .

- Application Summary : Bromomethylation of thiols is a process that enables bromomethyl sulfides as useful building blocks . These bromomethyl sulfides have shown potential in various synthetic applications .

- Methods of Application : The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .

- Results or Outcomes : The preparation of structurally diverse bromomethyl sulfides illustrates the chemotolerant applicability of this method .

-

Hypercrosslinked Porous Polymer Materials

- Scientific Field : Materials Science .

- Application Summary : Hypercrosslinked porous polymer materials are synthesized using rigid aromatic building blocks with tribromomethylbenzene crosslinkers .

- Methods of Application : The synthesis involves a facile AlCl3 or FeCl3 catalyzed template-free Friedel–Crafts alkylation .

- Results or Outcomes : The resulting hypercrosslinked porous polymer materials have shown potential in various applications due to their unique properties .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding how to handle, store, and dispose of the compound safely.

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties or activity.

properties

IUPAC Name |

3-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIFNMFWHQFXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-fluorobenzonitrile | |

CAS RN |

853368-35-1 | |

| Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1444477.png)

![Tert-butyl 4-[(2-fluoro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1444491.png)

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)